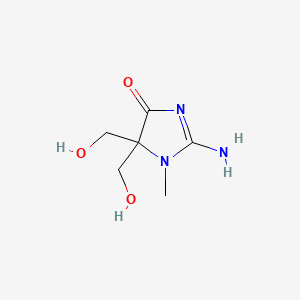
2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one” is a chemical compound with the molecular formula C6H11N3O3 . It is also known as ABMI.
Synthesis Analysis
The synthesis of “2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one” involves the reaction of 5,5-bis(hydroxymethyl)creatinine with aromatic aldehydes in the boron trifluoride etherate . This results in 2-aryl derivatives of 2′-amino-3′-methyl-(1,3-dioxane)-5-spiro-4′-imidazolidin-5′-one .Molecular Structure Analysis
The molecular structure of “2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one” is characterized by its molecular formula C6H11N3O3 . The average mass is 173.170 Da and the monoisotopic mass is 173.080048 Da .Chemical Reactions Analysis
The primary chemical reaction involving “2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one” is its reaction with aromatic aldehydes in the boron trifluoride etherate . This results in 2-aryl derivatives of 2′-amino-3′-methyl-(1,3-dioxane)-5-spiro-4′-imidazolidin-5′-one .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one” are characterized by its molecular formula C6H11N3O3 . The average mass is 173.170 Da and the monoisotopic mass is 173.080048 Da .Wissenschaftliche Forschungsanwendungen
Reaction with Aromatic Aldehydes
The compound reacts with aromatic aldehydes in the presence of boron trifluoride etherate, resulting in 2-aryl derivatives of 2′-amino-3′-methyl- (1,3-dioxane)-5-spiro-4′-imidazolidin-5′-one . This reaction has potential applications in the synthesis of various organic compounds .
Therapeutic Potential
Imidazole, a five-membered heterocyclic moiety that is part of the structure of 2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one, is known for its broad range of chemical and biological properties . Derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Buffer Solution in Various Procedures
The compound can be used as a buffer solution in various procedures such as lactate dehydrogenase assay, in situ hybridization procedure, and protein extraction from cells .
Raman Spectroscopy
It can also be used as a buffer in flow cell sample preparation for Raman spectroscopy .
Western Blotting
The compound can be used as a wash buffer in Western blotting, a widely used analytical technique used to detect specific proteins in a sample of tissue homogenate or extract .
Decellularization of Tissues
It can be used as a buffer component in the decellularization of tissues . Decellularization is a process used in tissue engineering to isolate the extracellular matrix of a tissue from its inhabiting cells, leaving an acellular scaffold that can be used in tissue regeneration.
Anti-HIV-1 Activity
Indole derivatives, which can be synthesized from 2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one, have been reported to have anti-HIV-1 activity .
Eigenschaften
IUPAC Name |
2-amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3/c1-9-5(7)8-4(12)6(9,2-10)3-11/h10-11H,2-3H2,1H3,(H2,7,8,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOQNIALPPCYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=O)C1(CO)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2776169.png)
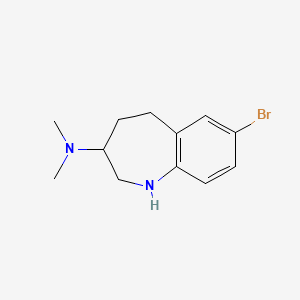

![5-(Mesitylmethyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2776172.png)
![1-{4-[3-(Cycloheptylamino)-2-hydroxypropoxy]phenyl}propan-1-one](/img/structure/B2776173.png)

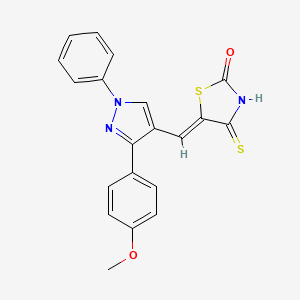
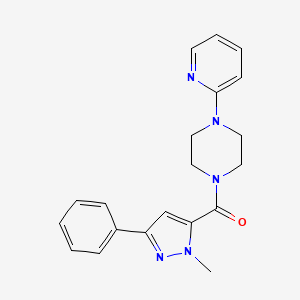

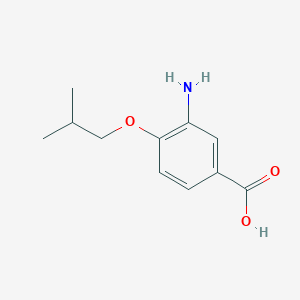
![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol Dihydrochloride](/img/structure/B2776185.png)
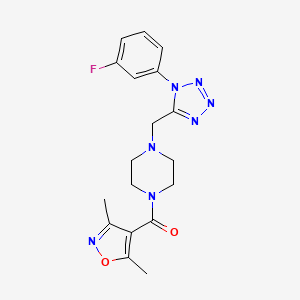
![5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2776191.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2776192.png)